methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties, which could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has an allyl group instead of a methyl group, which may result in different chemical reactivity and biological activity.
Other pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system, leading to variations in their properties and applications.
Biological Activity
Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrimido-thiazine structure characterized by the following:
- Molecular Formula : C24H30N2O5S
- Molecular Weight : Approximately 446.95 g/mol
- Structural Features : The presence of methoxy and methylbutoxy substituents enhances its lipophilicity and potential bioactivity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antitumor Activity : Studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cell lines. For instance, it has been tested against K562 human leukemia cells, demonstrating significant cytotoxic effects through the activation of apoptotic pathways .
- Anti-inflammatory Properties : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE), leading to reduced inflammation and associated symptoms .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
Case Study 1: Anticancer Activity in K562 Cells
A study investigated the effects of the compound on K562 cells. The results indicated:
- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound. Key markers such as Bax and caspase-3 were upregulated while Bcl-2 levels decreased, indicating a shift towards pro-apoptotic signaling pathways .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation:
- The compound was shown to inhibit PDE activity effectively.
- In vivo experiments demonstrated a reduction in inflammatory markers in animal models treated with the compound compared to controls .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrimido-thiazine derivatives:
Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
Methyl 6-[3-methoxy...] | High | Moderate | Low |
Isopropyl 6-(4-ethylphenyl)... | Moderate | High | Moderate |
Benzyl 6-(4-chlorophenyl)... | High | High | High |
Properties
Molecular Formula |
C22H28N2O5S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-13(2)8-10-29-16-7-6-15(12-17(16)27-4)20-19(21(26)28-5)14(3)23-22-24(20)18(25)9-11-30-22/h6-7,12-13,20H,8-11H2,1-5H3 |
InChI Key |
WKDJGWYHAFCUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OC |
Origin of Product |
United States |
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